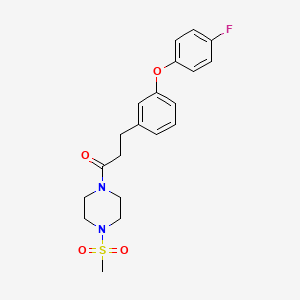

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one

カタログ番号:

B2872001

CAS番号:

1207058-62-5

分子量:

406.47

InChIキー:

YHNSLAQQPNFUBI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a propan-1-one core structure that links two distinct pharmacologically relevant moieties: a 3-(4-fluorophenoxy)phenyl group and a 1-(4-(methylsulfonyl)piperazine unit. The presence of the fluorine atom on the phenoxy ring is a critical design element, as fluorine incorporation is a well-established strategy in modern drug design to influence a compound's electronic properties, metabolic stability, and membrane permeability . The methylsulfonyl (mesyl) group attached to the piperazine nitrogen is a characteristic feature found in many bioactive molecules and is known to serve as a key pharmacophore, particularly in compounds targeting enzyme active sites that require hydrogen bond acceptors . The piperazine ring itself is a privileged scaffold in medicinal chemistry, frequently employed to provide favorable conformational and physicochemical properties to drug-like molecules. While the specific biological profile of this compound requires further characterization by qualified researchers, its structural features suggest potential as a valuable investigative tool for studying various biological targets. Researchers may find application for this chemical probe in developing assays for central nervous system (CNS) targets, given the known activity of structurally related compounds that modulate 5-hydroxytryptamine (5-HT) receptor function and neurotransmitter release . It may also serve as a key intermediate in the synthesis of more complex molecules for investigating inflammatory pathways or metabolic disorders. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate laboratory safety protocols, including the use of personal protective equipment.

特性

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-28(25,26)23-13-11-22(12-14-23)20(24)10-5-16-3-2-4-19(15-16)27-18-8-6-17(21)7-9-18/h2-4,6-9,15H,5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNSLAQQPNFUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Research Findings and Implications

- Activity Trends : Methylsulfonyl-piperazine derivatives (e.g., 4h in ) show high enzyme inhibitory activity, suggesting the target compound may similarly target kinases or COX-2 .

- Structural Optimization: Replacing benzoyl (QD3) or phenylthio (4h) groups with phenoxy (target) may reduce steric hindrance, improving binding to flat enzymatic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。